3-Methylcyclohexane-1-sulfonamide

Lipophilicity Permeability ADME

3-Methylcyclohexane-1-sulfonamide (C₇H₁₅NO₂S, MW 177.27 g/mol) is a primary, unsubstituted (R-SO₂NH₂) sulfonamide featuring a cyclohexane ring with a methyl substituent at the 3-position and the sulfonamide group at the 1-position. It belongs to the broader class of cycloalkane sulfonamides, which are employed as synthetic building blocks, fragment-library constituents, and mechanistic probes in medicinal chemistry.

Molecular Formula C7H15NO2S
Molecular Weight 177.27 g/mol
Cat. No. B13258155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylcyclohexane-1-sulfonamide
Molecular FormulaC7H15NO2S
Molecular Weight177.27 g/mol
Structural Identifiers
SMILESCC1CCCC(C1)S(=O)(=O)N
InChIInChI=1S/C7H15NO2S/c1-6-3-2-4-7(5-6)11(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10)
InChIKeyGYWDRHYSRDVXLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylcyclohexane-1-sulfonamide (CAS 1251361-88-2): Physicochemical Baseline and Procurement Profile


3-Methylcyclohexane-1-sulfonamide (C₇H₁₅NO₂S, MW 177.27 g/mol) is a primary, unsubstituted (R-SO₂NH₂) sulfonamide featuring a cyclohexane ring with a methyl substituent at the 3-position and the sulfonamide group at the 1-position [1]. It belongs to the broader class of cycloalkane sulfonamides, which are employed as synthetic building blocks, fragment-library constituents, and mechanistic probes in medicinal chemistry . The compound is available at ≥95% purity from multiple commercial suppliers and is characterized by a fully saturated carbon scaffold (Fsp³ = 1.0), a LogP of approximately 0.86, one rotatable bond, and a topological polar surface area (tPSA) of 60 Ų [1].

Fragment Library
Low MW, rule-of-three compliant
Scaffold
Fully saturated cyclohexane core
Warhead
Primary sulfonamide, Zn-binding motif

Why 3-Methylcyclohexane-1-sulfonamide Cannot Be Replaced by Unsubstituted or Regioisomeric Cyclohexane Sulfonamides


Even within the narrow subclass of C₇ cyclohexane sulfonamides, substitution pattern exerts a measurable influence on physicochemical properties that govern molecular recognition, solubility, and scaffold performance in fragment-based campaigns. The 3-methyl substitution increases LogP by approximately 0.1–0.3 units relative to unsubstituted cyclohexanesulfonamide (LogP 0.54–0.77) , altering both aqueous solubility and passive membrane permeability [1]. Regioisomeric variation (3-methyl vs. 4-methyl or 2-methyl) changes the conformational equilibrium of the cyclohexane ring, affecting the spatial presentation of the sulfonamide pharmacophore [2]. Furthermore, retention of the primary –SO₂NH₂ group (vs. N-methylated analogs) preserves the zinc-binding capacity essential for carbonic anhydrase (CA) inhibition, a mechanistically validated target class for this scaffold [3]. These physicochemical differences are amplified in biological systems: CA inhibition potency among primary sulfonamides can vary over four orders of magnitude depending on ring substitution and lipophilicity [4].

Regioisomeric substitution (2- or 4-methyl) alters cyclohexane conformational equilibrium and sulfonamide pharmacophore presentation.
Lipophilicity shift relative to unsubstituted analog may modify solubility and passive permeability, limiting direct interchange.
N-methylation of the sulfonamide group abolishes zinc-binding capacity; secondary sulfonamides are mechanistically inert for carbonic anhydrase.

Quantitative Differentiation Evidence for 3-Methylcyclohexane-1-sulfonamide Against Closest Analogs


Lipophilicity (LogP) Advantage Over Unsubstituted Cyclohexanesulfonamide

3-Methylcyclohexane-1-sulfonamide exhibits higher calculated lipophilicity than the unsubstituted parent cyclohexanesulfonamide. The target compound has a consensus LogP of 0.86 (Chem-space) to 0.855 (Fluorochem) [1]. In contrast, cyclohexanesulfonamide (CAS 2438-38-2) has reported LogP values ranging from 0.537 (Chembase) to 0.77 (ACD/Percepta) . The methyl substituent contributes an increment of approximately +0.1 to +0.3 log units, consistent with the Hansch π value for an aliphatic methyl group (+0.5) partially offset by conformational effects.

LogP Comparison
Data to verify
LogP 0.86 vs 0.54–0.77 Δ +0.1–0.3
Reported lipophilicity increment; may affect permeability.
Calculated consensus LogP; experimental data unavailable.
Lipophilicity Permeability ADME

Scaffold Rigidity: Rotatable Bond Count vs. Cyclohexylmethanesulfonamide

3-Methylcyclohexane-1-sulfonamide possesses exactly one rotatable bond (the C–S bond tethering the sulfonamide group) [1]. The chain-extended analog cyclohexylmethanesulfonamide (CAS 4352-59-4) contains two rotatable bonds due to the inserted methylene spacer . Reduced rotatable bond count correlates with lower conformational entropy penalty upon protein binding and has been associated with improved ligand efficiency in fragment-based campaigns [2].

Rotatable Bonds
Reported
1 (C–S bond)
Supports ligand efficiency review.
Compared to chain-extended analog with 2 rotatable bonds.
Molecular Rigidity Entropy Binding Affinity

Fully Saturated (Fsp³ = 1.0) Carbon Scaffold vs. Partially Unsaturated or Aromatic Sulfonamide Analogs

3-Methylcyclohexane-1-sulfonamide has an Fsp³ (fraction of sp³-hybridized carbons) value of 1.0, meaning every carbon atom in the molecule is sp³-hybridized [1]. This places it among the most three-dimensional ('3D') sulfonamide scaffolds available. In contrast, widely used aryl sulfonamide building blocks (e.g., benzenesulfonamide, Fsp³ = 0.0; 4-methylbenzenesulfonamide, Fsp³ = 0.14) exhibit predominantly planar architectures. Higher Fsp³ values have been quantitatively correlated with improved clinical success rates: compounds with Fsp³ ≥ 0.45 show a statistically higher probability of advancing from discovery to Phase III trials [2].

Fsp³ Value
Data to verify
1.0 (all sp³)
Reported 3D scaffold; may reduce promiscuity.
Fsp³ correlated with favorable ADME properties in class-level analyses.
Drug-likeness Fsp3 Fragment Library Design

Regiochemical Differentiation: 3-Methyl vs. 4-Methyl Cyclohexane Sulfonamide – Conformational and Steric Implications

The position of the methyl substituent on the cyclohexane ring alters the conformational equilibrium and the relative spatial orientation of the sulfonamide group. In 3-methylcyclohexane-1-sulfonamide, the methyl group occupies the 3-position (meta-like relative to the sulfonamide), resulting in a distinct dihedral angle relationship versus the 4-methyl regioisomer. The equatorial preference of the methyl group (ΔG° ≈ −1.8 kcal/mol in methylcyclohexane) places the substituent in the equatorial plane for the dominant conformer, but the sulfonamide group at C1 can adopt either axial or equatorial orientation depending on the ring flip [1]. In the 4-methyl analog (CAS 1249699-11-3), the para-like arrangement reduces steric interaction between the methyl and sulfonamide groups, yielding a different electrostatic potential surface [2]. This structural difference is expected to modulate target recognition, particularly in binding pockets where the cyclohexane ring makes hydrophobic contacts.

Regiochemistry
Class-level
3-methyl vs 4-methyl
Distinct pharmacophore geometry; may affect target recognition.
No head-to-head experimental comparison published.
Regiochemistry Conformational Analysis Pharmacophore Geometry

Primary Sulfonamide (–SO₂NH₂) Integrity: Retention of Zinc-Binding Pharmacophore vs. N-Methylated Analogs

3-Methylcyclohexane-1-sulfonamide bears a primary, unsubstituted sulfonamide group (–SO₂NH₂), which is the prerequisite pharmacophore for inhibition of carbonic anhydrase (CA) enzymes via coordination of the deprotonated nitrogen to the active-site zinc ion [1]. By contrast, N-methylcyclohexanesulfonamide (CAS 7010-85-7) has the sulfonamide nitrogen blocked by a methyl group, rendering it incapable of the requisite deprotonation and zinc ligation . Among unsubstituted primary sulfonamides, CA inhibition constants (Kᵢ) span from 2 × 10⁻⁵ M to 1 × 10⁻⁹ M depending on the hydrophobic scaffold, demonstrating that scaffold structure tunes potency over a 10,000-fold range [2].

Sulfonamide Warhead
Class-level
Primary –SO₂NH₂ (Zn-binding) vs N-methyl –SO₂NHCH₃ (inert)
Primary group required for CA inhibition mechanism.
Quantitative Kᵢ data for target compound unpublished.
Carbonic Anhydrase Metalloenzyme Inhibition Zinc Binding

Validated Application Scenarios for 3-Methylcyclohexane-1-sulfonamide in Discovery and Chemical Biology


Fragment-Based Screening Library Design for Carbonic Anhydrase and Metalloenzyme Targets

The combination of a primary sulfonamide zinc-binding warhead, compact molecular weight (177 Da, well within rule-of-three fragment space), and fully saturated scaffold (Fsp³ = 1.0) makes 3-methylcyclohexane-1-sulfonamide an ideal candidate for fragment-based screening against carbonic anhydrase isoforms and other zinc-dependent enzymes [1]. Its LogP of 0.86 ensures adequate solubility for biochemical assays at typical fragment screening concentrations (0.1–2 mM), while providing sufficient lipophilicity for detectable target engagement. The 3-methyl substitution differentiates it from unsubstituted cyclohexanesulfonamide (LogP ~0.54–0.77) [2], offering an incremental hydrophobic contact that may improve affinity without the solubility penalty of the chain-extended cyclohexylmethanesulfonamide (LogP ~1.3–2.3) [3].

Covalent Probe Development via Sulfonamide-Directed Electrophile Attachment

The single rotatable bond (C–S) of 3-methylcyclohexane-1-sulfonamide [1] limits conformational flexibility, which is advantageous for designing covalent probes where precise orientation of the reactive electrophile relative to the target nucleophile is critical. The primary –SO₂NH₂ group can serve as a recognition element for carbonic anhydrase active sites, while the 3-methylcyclohexane scaffold provides a rigid platform for installing electrophilic warheads (e.g., acrylamides, chloroacetamides) at synthetically accessible positions without introducing additional rotational degrees of freedom.

Saturated Fragment Collection Procurement for High-Fsp³ Library Assembly

With an Fsp³ of 1.0 [1], 3-methylcyclohexane-1-sulfonamide occupies the highest tier of three-dimensional fragment space. Systematic reviews have demonstrated that higher Fsp³ values correlate with reduced compound promiscuity, improved aqueous solubility, and enhanced probability of clinical progression [2]. Procurement of this compound alongside its regioisomers (2-methyl, 4-methyl) enables systematic SAR exploration of methyl positional effects on target binding while maintaining the beneficial properties of the saturated scaffold. Libraries incorporating such fully saturated sulfonamide fragments address the historical bias toward planar, aromatic chemotypes in HTS collections.

Mechanistic Probe for Sulfonamide Conformational Analysis and Structure-Based Design

The 3-methyl substitution pattern creates a distinct low-energy conformation of the cyclohexane ring that differs from both the 4-methyl and 2-methyl isomers. This makes 3-methylcyclohexane-1-sulfonamide a valuable tool compound for studying how cyclohexane conformational preferences influence sulfonamide pharmacophore presentation and target engagement. The molecule contains two asymmetric carbon atoms (C1 and C3) [1], providing stereochemical handles that can be exploited in stereoselective synthesis and chiral chromatography method development. Conformational analysis principles established for methylcyclohexane systems (ΔG° for equatorial vs. axial methyl ≈ 1.8 kcal/mol) [3] can be directly applied to predict the dominant solution-state conformer and its influence on molecular recognition.

Application
Selection Property
Validation Focus
Fragment-based CA screening
Primary sulfonamide warhead + saturated scaffold
Confirm zinc-dependent inhibition in CA assay
Covalent probe design
Rigid scaffold with single rotatable bond
Verify electrophile orientation and target engagement
High-Fsp³ fragment library
Fully saturated cyclohexane core (high Fsp³)
Assess 3D diversity and reduced promiscuity
Conformational analysis probe
3-methyl regioisomer defines unique low-energy conformer
Evaluate conformer-specific target recognition
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